(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
Overview
Description
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a trivalent boron atom associated with an alkyl substituent and two hydroxyl groups. These compounds are significant in organic synthesis and pharmaceutical applications due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate compound and subsequent hydrolysis. For instance, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using this method . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction involving an organic lithium reagent and subsequent oxidation . Although the specific synthesis of this compound is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.
Molecular Structure Analysis
Boronic acids, such as 3-bromophenylboronic acid, have been studied using various experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT) . These studies provide insights into the molecular structure, vibrational modes, and electronic properties of boronic acid derivatives. The molecular structure is characterized by the boron atom's coordination with two hydroxyl groups and an alkyl substituent, which in the case of this compound, would include bromo, fluoro, and methoxy functional groups.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki cross-coupling reactions to form biphenyls and other aromatic compounds . The halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile, is another example of the chemical reactivity of these compounds . Additionally, boronic acids can undergo regioselective hydroxyalkylations, as seen with boron 4-methoxy-2-furanolates . These reactions highlight the chemical versatility of boronic acids in forming various functionalized organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their functional groups. For example, the presence of electron-withdrawing groups, such as nitro or fluoro, can enhance the boronic acid's ability to bind diols . The pKa values, solubility, and stability of boronic acids can vary significantly depending on their substitution pattern. The experimental and computational studies provide valuable data on these properties, which are essential for the practical application of boronic acids in chemical synthesis and material science .
Scientific Research Applications
Fluorescence Quenching Studies
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid and its derivatives have been extensively studied for their fluorescence quenching properties. For instance, studies on 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid revealed significant insights into fluorescence quenching mechanisms when interacting with aniline in alcohols (Geethanjali et al., 2015). These findings contribute to the understanding of the photophysical behavior of boronic acid derivatives.
Synthesis and Structural Analysis
The synthesis of derivatives of this compound, such as amino-3-fluorophenyl boronic acid, has been achieved through various methods. One study demonstrated the synthesis from 4-bromo-2-fluoroaniline, revealing a low pKa value and potential for attachment to polymers (Das et al., 2003). Such research advances the development of boronic acid derivatives for various applications, including glucose sensing materials.
Application in Food Technology
Boronic acids, including this compound derivatives, have been investigated for their potential in reducing fructose in food matrices. Their ability to form esters with diol structures enables specific interactions with sugars, which is pivotal in applications like sugar reduction in fruit juices (Pietsch & Richter, 2016).
Catalysis in Organic Synthesis
Derivatives of this compound have been used in the development of novel catalysts for amide formation between carboxylic acids and amines. These studies highlight the influence of substituents on the reactivity of boronic acid derivatives in catalytic applications (Arnold et al., 2008).
Organic Synthesis Intermediates
Molecular Binding and Recognition
Studies on 2-methoxy-5-fluoro phenyl boronic acid, a derivative of this compound, have revealed its binding interactions with various sugars, impacting molecular recognition processes (Bhavya et al., 2016). This research enhances our understanding of boronic acid derivatives in biological and chemical sensing.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which is a key process in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes and proteins that contain active sites capable of forming reversible covalent bonds with boronic acids. These interactions often involve the formation of boronate esters with serine or threonine residues in the active sites of enzymes. This compound has been studied for its potential to inhibit serine proteases and other enzymes that play a role in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in signal transduction, leading to alterations in cellular responses. Additionally, this compound has been shown to affect the expression of genes related to metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction often involves the binding of the boronic acid moiety to the hydroxyl groups of serine or threonine residues in enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular processes effectively. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites in cells. The specific metabolic pathways affected by this compound depend on the cellular context and the presence of specific enzymes that interact with the boronic acid moiety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its biochemical activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the activity and function of the compound, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and its effects on cellular function .
properties
IUPAC Name |
(3-bromo-5-fluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHKJRKYBGAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584480 | |
Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
352525-85-0 | |
Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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